molecular formula C13H11NO6S B587843 p-Nitrophenyl 2-(Furfurylsulfinyl)acetate CAS No. 123855-55-0

p-Nitrophenyl 2-(Furfurylsulfinyl)acetate

Cat. No. B587843
CAS RN: 123855-55-0
M. Wt: 309.292
InChI Key: DNKPBQVNNBANEQ-UHFFFAOYSA-N
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Description

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is a furfurylsulfinyl derivative with gastroprotective activity . It is used in the preparation of histamine H2-receptor antagonist .


Molecular Structure Analysis

The molecular formula of p-Nitrophenyl 2-(Furfurylsulfinyl)acetate is C13H11NO6S . The molecular weight is 309.30 g/mol . The IUPAC name is (4-nitrophenyl) 2- (furan-2-ylmethylsulfinyl)acetate .


Chemical Reactions Analysis

P-Nitrophenyl 2-(Furfurylsulfinyl)acetate is used in the preparation of histamine H2-receptor antagonist .


Physical And Chemical Properties Analysis

The computed properties of p-Nitrophenyl 2-(Furfurylsulfinyl)acetate include a molecular weight of 309.30 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 6, Exact Mass of 309.03070824 g/mol, Monoisotopic Mass of 309.03070824 g/mol, and Topological Polar Surface Area of 122 Ų .

Scientific Research Applications

  • Chromogenic Substrate for Esterases : p-Nitrophenyl acetate, a compound structurally similar to p-nitrophenyl 2-(furfurylsulfinyl)acetate, has been studied as a substrate for detecting esterase activity. A study by Levine, Lavis, and Raines (2008) developed a stable chromogenic substrate for esterases, which could be useful in various assays (Levine, Lavis, & Raines, 2008).

  • Hydroxyl Protecting Group in Organic Synthesis : The utility of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions, closely related to p-nitrophenyl acetate, was reported by Daragics and Fügedi (2010). This group can be selectively removed without affecting other common protecting groups, showing its potential in organic synthesis (Daragics & Fügedi, 2010).

  • Solvent Effect on Reaction Pathways : Xie et al. (2005) investigated the alkaline hydrolysis of p-nitrophenyl acetate, demonstrating the crucial role of solvent in shaping the transition state and reaction pathway. This study contributes to the understanding of chemical reactions involving similar compounds (Xie, Zhou, Xu, & Guo, 2005).

  • Esterase Activity and Anion Inhibition Studies : Research by Thorslund and Lindskog (1967) on bovine carbonic anhydrase provided insights into the hydrolysis of nitrophenyl esters (including p-nitrophenyl acetate) and the effect of metal ions on this process. This study is relevant for understanding the biochemical interactions of similar compounds (Thorslund & Lindskog, 1967).

properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKPBQVNNBANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721397
Record name [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123855-55-0
Record name [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the spatial arrangement of the aromatic rings in 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate?

A1: The two aromatic rings within the molecule of 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate are not coplanar. They are twisted relative to each other, forming a dihedral angle of 48.8 degrees []. This non-planar arrangement could have implications for the molecule's interactions with other molecules and its overall chemical behavior.

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